molecular formula C12H19BrN2O B7944718 4-Bromo-1-N-butyl-5-ethoxybenzene-1,2-diamine

4-Bromo-1-N-butyl-5-ethoxybenzene-1,2-diamine

Cat. No.: B7944718
M. Wt: 287.20 g/mol
InChI Key: VXAVCDHITSTTGT-UHFFFAOYSA-N
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Description

4-Bromo-1-N-butyl-5-ethoxybenzene-1,2-diamine is an organic compound with the molecular formula C12H19BrN2O. This compound contains a bromine atom, a butyl group, and an ethoxy group attached to a benzene ring, along with two amine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-N-butyl-5-ethoxybenzene-1,2-diamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process includes continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-N-butyl-5-ethoxybenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones, oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxylated or alkoxylated products.

    Coupling: Biaryl compounds.

Scientific Research Applications

4-Bromo-1-N-butyl-5-ethoxybenzene-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-1-N-butyl-5-ethoxybenzene-1,2-diamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-N-butyl-5-ethoxybenzene-1,2-diamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both ethoxy and butyl groups, along with the bromine atom, makes it a versatile compound for various applications .

Properties

IUPAC Name

4-bromo-1-N-butyl-5-ethoxybenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2O/c1-3-5-6-15-11-8-12(16-4-2)9(13)7-10(11)14/h7-8,15H,3-6,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAVCDHITSTTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=C(C=C1N)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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